molecular formula C12H8Br2N2O B12896196 [(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-75-9

[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12896196
CAS No.: 88757-75-9
M. Wt: 356.01 g/mol
InChI Key: RJLNDOYIYHDQCT-UHFFFAOYSA-N
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Description

2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is an organic compound with the molecular formula C12H8Br2N2O. It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, a methyl group at position 2, and an acetonitrile group attached via an oxygen atom at position 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the following steps:

    Bromination: The starting material, 2-methylquinoline, undergoes bromination at positions 5 and 7 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Nitrile Formation: The brominated intermediate is then reacted with a suitable nitrile source, such as acetonitrile, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds.

    Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
  • 2-((5,7-Difluoro-2-methylquinolin-8-yl)oxy)acetonitrile
  • 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile

Uniqueness

2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated analogs. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

88757-75-9

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01 g/mol

IUPAC Name

2-(5,7-dibromo-2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H8Br2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3

InChI Key

RJLNDOYIYHDQCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Br)Br

Origin of Product

United States

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